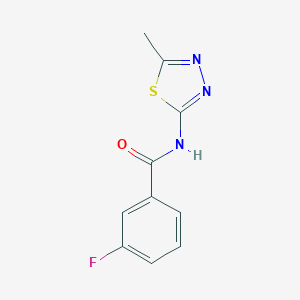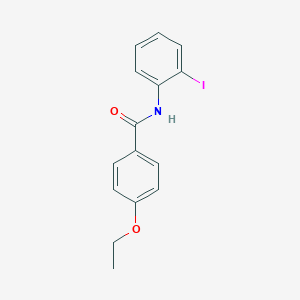
4-ethoxy-N-(2-iodophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(2-iodophenyl)benzamide, also known as EIPA, is a chemical compound that has gained significant attention in scientific research. EIPA is an inhibitor of the Na+/H+ exchanger (NHE) and has been found to have potential applications in various fields of study.
Mécanisme D'action
4-ethoxy-N-(2-iodophenyl)benzamide inhibits the NHE by binding to its regulatory subunit. This results in the inhibition of the exchange of Na+ and H+, leading to a decrease in intracellular pH and an increase in cell volume. 4-ethoxy-N-(2-iodophenyl)benzamide has also been found to inhibit the activity of the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Effets Biochimiques Et Physiologiques
4-ethoxy-N-(2-iodophenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and reducing the expression of anti-apoptotic proteins. 4-ethoxy-N-(2-iodophenyl)benzamide has also been found to reduce the migration and invasion of cancer cells by inhibiting the activity of MMP-2 and MMP-9. In addition, 4-ethoxy-N-(2-iodophenyl)benzamide has been found to reduce the hypertrophy of cardiac myocytes and improve cardiac function in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethoxy-N-(2-iodophenyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of the NHE and has been extensively studied in various cell types and animal models. It is also commercially available and can be easily synthesized in the lab. However, 4-ethoxy-N-(2-iodophenyl)benzamide has some limitations for lab experiments. It has been found to have off-target effects on other ion channels and transporters, which may complicate the interpretation of results. In addition, the optimal concentration and duration of 4-ethoxy-N-(2-iodophenyl)benzamide treatment may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on 4-ethoxy-N-(2-iodophenyl)benzamide. One area of interest is the development of more potent and selective NHE inhibitors with fewer off-target effects. Another area of interest is the investigation of the role of 4-ethoxy-N-(2-iodophenyl)benzamide in other diseases, such as diabetes and neurodegenerative disorders. Additionally, the combination of 4-ethoxy-N-(2-iodophenyl)benzamide with other drugs or therapies may have synergistic effects and improve treatment outcomes.
Méthodes De Synthèse
4-ethoxy-N-(2-iodophenyl)benzamide can be synthesized using a two-step process. The first step involves the reaction of 2-iodoaniline with ethyl 4-chlorobenzoate to form ethyl 4-(2-iodophenyl)benzoate. In the second step, the ethyl 4-(2-iodophenyl)benzoate is reacted with ammonia to form 4-ethoxy-N-(2-iodophenyl)benzamide.
Applications De Recherche Scientifique
4-ethoxy-N-(2-iodophenyl)benzamide has been found to have various applications in scientific research. It has been used as an inhibitor of the NHE, which is involved in regulating intracellular pH and cell volume. 4-ethoxy-N-(2-iodophenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. It has also been found to have potential applications in the treatment of cardiovascular diseases, such as hypertension and heart failure.
Propriétés
Numéro CAS |
333348-82-6 |
|---|---|
Nom du produit |
4-ethoxy-N-(2-iodophenyl)benzamide |
Formule moléculaire |
C15H14INO2 |
Poids moléculaire |
367.18 g/mol |
Nom IUPAC |
4-ethoxy-N-(2-iodophenyl)benzamide |
InChI |
InChI=1S/C15H14INO2/c1-2-19-12-9-7-11(8-10-12)15(18)17-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H,17,18) |
Clé InChI |
GIGNNUJROGAGEF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



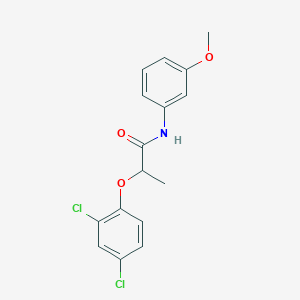
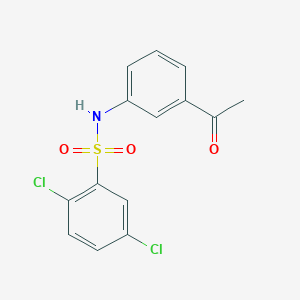
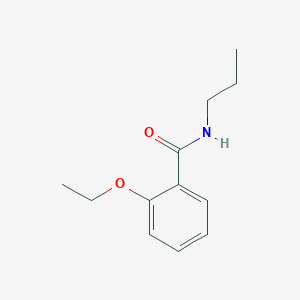
![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)
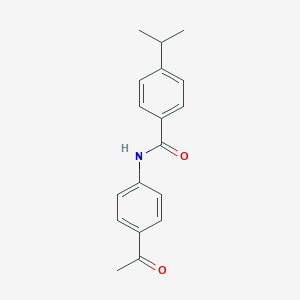


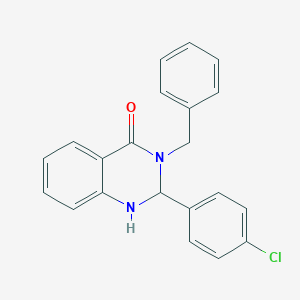
![2-ethoxy-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B186007.png)
![2-Oxa-6-azaspiro[3.3]heptane](/img/structure/B186009.png)
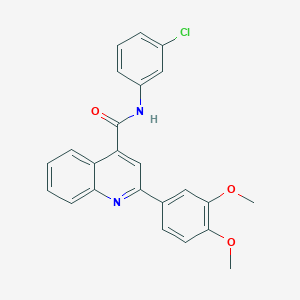
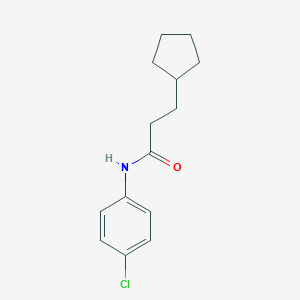
![Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186012.png)
